molecular formula C15H12BrN5O2 B11152473 N~1~-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

N~1~-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Cat. No.: B11152473
M. Wt: 374.19 g/mol
InChI Key: XTFCCYYEIOLGAI-UHFFFAOYSA-N
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Description

N~1~-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic organic compound that features a brominated pyridine ring and a benzotriazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Formation of Benzotriazinone: Cyclization reactions to form the benzotriazinone ring.

    Amide Bond Formation: Coupling of the brominated pyridine derivative with the benzotriazinone intermediate under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzotriazinone moiety.

    Substitution: The bromine atom on the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.

Scientific Research Applications

N~1~-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide may have applications in:

    Medicinal Chemistry: Potential as a lead compound for drug development.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
  • N~1~-(5-fluoro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Uniqueness

The presence of the bromine atom in N1-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C15H12BrN5O2/c16-10-5-6-13(17-9-10)18-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-20-21/h1-6,9H,7-8H2,(H,17,18,22)

InChI Key

XTFCCYYEIOLGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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